

Check Availability & Pricing

# Bunaprolast: A Discontinued 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



**Bunaprolast** (also known as U-66,858) is a novel hydroquinone derivative that was developed by Pfizer Inc. as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. These lipid mediators are significantly involved in inflammatory responses, particularly in respiratory diseases. Despite showing promise in preclinical studies, the development of **Bunaprolast** was ultimately discontinued at the Phase II clinical trial stage for the treatment of asthma.

This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **Bunaprolast**, consolidating the limited publicly available data.

## **Core Data Summary**



| Parameter                 | Value                                           | Reference |
|---------------------------|-------------------------------------------------|-----------|
| Drug Name                 | Bunaprolast                                     |           |
| Alternative Name          | U-66,858                                        | [1]       |
| Developer                 | Pfizer Inc.                                     |           |
| Mechanism of Action       | 5-Lipoxygenase (5-LOX)<br>Inhibitor             | [1]       |
| Therapeutic Area          | Immune System Diseases,<br>Respiratory Diseases |           |
| Indication                | Asthma (discontinued)                           | -         |
| Highest Development Phase | Phase II Clinical Trials                        | -         |
| CAS Registry Number       | 99107-52-5                                      | -         |
| Molecular Formula         | C17H20O3                                        | [1]       |

# **Preclinical Development**

**Bunaprolast** demonstrated inhibitory activity against the 5-lipoxygenase pathway in in vitro and in vivo models.

## **In Vitro Studies**

The primary preclinical data available for **Bunaprolast** comes from a study evaluating its inhibitory effects on the ionophore-induced formation of leukotriene B4 (LTB4) in human whole blood.

Table 1: Inhibition of LTB4 Formation in Human Whole Blood by **Bunaprolast** (U-66,858) and its Metabolite



| Compound                           | Preincubation Time | IC50 (nmol/L) |
|------------------------------------|--------------------|---------------|
| Bunaprolast (U-66,858)             | 1 min              | 1080 ± 644    |
| 60 min                             | 250 ± 85           |               |
| U-68,244 (deacetylated metabolite) | 1 min              | 820 ± 442     |
| 60 min                             | 270 ± 79           |               |

Data from Robinson C, et al. Agents and Actions, 1994.

The study also noted that **Bunaprolast** exhibited significant inhibition of thromboxane A2 release, suggesting a potential interaction with the cyclooxygenase (CO) pathway.

#### In Vivo Studies

While specific quantitative data from in vivo animal studies are not readily available in the public domain, it is known that **Bunaprolast** was active in a rhesus monkey model of asthma. This model utilizes monkeys with a naturally occurring allergy to Ascaris antigen to study IgE-mediated cutaneous and respiratory responses.[2] The activity of **Bunaprolast** in this model was a key piece of its preclinical characterization.

## **Clinical Development and Discontinuation**

**Bunaprolast** advanced to Phase II clinical trials for the treatment of asthma. However, Pfizer discontinued its development. The specific reasons for the discontinuation have not been publicly disclosed but are often related to a lack of efficacy, unfavorable safety profile, or strategic portfolio decisions.

## **Mechanism of Action: 5-Lipoxygenase Inhibition**

**Bunaprolast**'s therapeutic rationale was based on its ability to inhibit the 5-lipoxygenase enzyme.

Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of **Bunaprolast**.



## **Experimental Protocols**

Detailed experimental protocols for the **Bunaprolast** studies are not fully available. However, based on the published abstract, the following methodologies were likely employed.

## **Human Whole Blood Assay for LTB4 Inhibition**





#### Click to download full resolution via product page

Caption: Probable workflow for the human whole blood LTB4 inhibition assay.

#### Methodology:

- Blood Collection: Whole blood would be collected from healthy human volunteers.
- Preincubation: Aliquots of whole blood would be preincubated with varying concentrations of Bunaprolast (U-66,858) or its deacetylated metabolite (U-68,244) for either 1 or 60 minutes at 37°C.
- Stimulation: Leukotriene synthesis would be initiated by the addition of a calcium ionophore, such as A23187.
- Incubation: The samples would be incubated for a defined period to allow for the production of LTB4.
- Termination and Extraction: The reaction would be stopped, and LTB4 would be extracted from the plasma.
- Quantification: The concentration of LTB4 would be determined using a sensitive immunoassay, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
- Data Analysis: The concentration of the compound that inhibits LTB4 production by 50% (IC50) would be calculated from the dose-response curves.

## **Rhesus Monkey Model of Asthma**

This in vivo model would involve the following general steps:

- Animal Selection: Rhesus monkeys with a documented natural hypersensitivity to Ascaris antigen would be selected.
- Baseline Measurements: Baseline respiratory parameters would be measured.
- Drug Administration: Bunaprolast would be administered to the monkeys.



- Antigen Challenge: The monkeys would be challenged with an aerosolized Ascaris antigen.
- Post-Challenge Monitoring: Changes in respiratory function (e.g., airway resistance, dynamic compliance) would be monitored to assess the protective effect of the drug against the antigen-induced bronchoconstriction.

## Conclusion

**Bunaprolast** was a promising 5-lipoxygenase inhibitor that showed potent activity in preclinical models of inflammation and asthma. However, its development was halted during Phase II clinical trials. The limited publicly available information prevents a complete understanding of its full development history and the specific reasons for its discontinuation. This guide has synthesized the available data to provide a technical overview for researchers and professionals in drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. spglobal.com [spglobal.com]
- 2. apnews.com [apnews.com]
- To cite this document: BenchChem. [Bunaprolast: A Discontinued 5-Lipoxygenase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668051#bunaprolast-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com